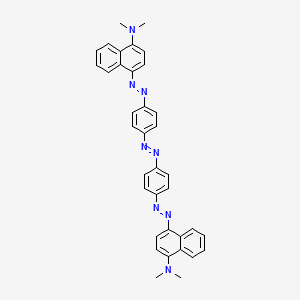

4,4'-Bis((4-(dimethylamino)-1-naphthyl)azo)azobenzene

Beschreibung

BenchChem offers high-quality 4,4'-Bis((4-(dimethylamino)-1-naphthyl)azo)azobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Bis((4-(dimethylamino)-1-naphthyl)azo)azobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

69163-06-0 |

|---|---|

Molekularformel |

C36H32N8 |

Molekulargewicht |

576.7 g/mol |

IUPAC-Name |

4-[[4-[[4-[[4-(dimethylamino)naphthalen-1-yl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]-N,N-dimethylnaphthalen-1-amine |

InChI |

InChI=1S/C36H32N8/c1-43(2)35-23-21-33(29-9-5-7-11-31(29)35)41-39-27-17-13-25(14-18-27)37-38-26-15-19-28(20-16-26)40-42-34-22-24-36(44(3)4)32-12-8-6-10-30(32)34/h5-24H,1-4H3 |

InChI-Schlüssel |

ZFPDHUVEYCDWHY-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C1=CC=C(C2=CC=CC=C21)N=NC3=CC=C(C=C3)N=NC4=CC=C(C=C4)N=NC5=CC=C(C6=CC=CC=C65)N(C)C |

Herkunft des Produkts |

United States |

Unraveling the Mechanism of Cis-Trans Photoisomerization in Bis-Azo Dyes: A Technical Guide for Photopharmacology

Executive Summary

The reversible cis-trans photoisomerization of azobenzene is a cornerstone of photopharmacology and smart materials design. However, advancing from simple monomeric switches to complex, multi-responsive systems requires the integration of bis-azo dyes —molecules containing two azobenzene moieties. These multichromophoric systems bridge the gap between molecular photoswitches and macroscopic biological function, offering massive end-to-end distance changes (up to ~23 Å) crucial for controlling peptide conformations[1].

This whitepaper provides an in-depth mechanistic analysis of bis-azo photoisomerization, detailing the photophysics of electronic coupling, the causality behind state-dependent quantum yields, and the self-validating experimental workflows required to characterize these next-generation photoswitches.

Photochemical Fundamentals: Connectivity and Electronic Coupling

Unlike mono-azobenzenes, bis-azo compounds can exist in multiple isomeric states: E,E (trans-trans), E,Z (trans-cis), and Z,Z (cis-cis). The physical properties and switching efficiencies of these states are governed entirely by the structural connectivity between the two azo units.

The degree of π-conjugation extending over the two azobenzene units dictates whether the photochromes act independently or as a single coupled system.

-

Para-connectivity (p-bisazobenzene): Results in strong molecular planarity and extensive electron delocalization. This reduces the excited state lifetime and drastically lowers the isomerization quantum yield to ~1–2%[2].

-

Ortho-connectivity (o-bisazobenzene): The geometry forces intramolecular excitonic interaction between the azobenzene units. While it retains a higher E→Z quantum yield (6–8%), it exhibits an extremely fast thermal relaxation rate with a half-life of ~1.6 ms[2].

-

Meta-connectivity & Decoupled Linkers: m-bisazobenzene behaves similarly to monomeric azobenzene because the two units act nearly independently[2]. Modern drug design often utilizes meta-substitutions or specific non-conjugated linkers to completely electronically decouple the switches, ensuring efficient, independent isomerization of each photochrome without quenching[3].

Mechanistic Pathways: Inversion vs. Rotation

The thermal cis-to-trans back-isomerization of azo dyes generally proceeds via one of two established pathways:

-

Inversional Mechanism: Involves an in-plane lateral shift of one of the nitrogen atoms, passing through a rehybridized linear transition state. In conventional isotropic liquids, thermal relaxation almost exclusively follows this inversional pathway[4].

-

Rotational Mechanism: Implies an out-of-plane rotation around the N=N double bond, typically favored only in highly constrained environments or specific push-pull substitution patterns.

The Violation of Kasha’s Rule in Bis-Azo Systems

In monomeric azobenzenes, excitation into the higher-energy S2 ( π→π ) state rapidly undergoes internal conversion to the S1 ( n→π ) state before isomerizing. However, bis-azo dyes exhibit state-dependent reaction pathways. Excitation of the S2 state in bis-azo systems yields isomerization quantum yields ( QYE→Z∼0.13 ) that are nearly half of the yields measured after direct S1 excitation ( QYE→Z∼0.25 )[2]. This is a direct violation of Kasha’s rule, implying that the S2 and S1 states utilize fundamentally different relaxation and isomerization coordinates.

Fig 1. State-dependent photoisomerization pathways of bis-azobenzene violating Kasha's rule.

Quantitative Photochemical Data

The table below summarizes the critical photophysical parameters of various bis-azo architectures compared to monomeric baselines.

| Compound / System | Excitation State | Isomerization QY (E→Z) | Thermal Half-Life | Reference |

| Monomeric Azobenzene (E-AB) | S1 ( n→π *, ~450 nm) | ~0.25 | Days | [2] |

| Monomeric Azobenzene (E-AB) | S2 ( π→π *, ~315 nm) | ~0.13 | Days | [2] |

| o-Bisazobenzene | S2 (UV) | ~0.06 – 0.08 | ~1.6 ms | [2] |

| m-Bisazobenzene | S2 (UV) | ~0.06 – 0.08 | Hours/Days | [2] |

| p-Bisazobenzene | S2 (UV) | ~0.01 – 0.02 | Hours/Days | [2] |

| SS11-BPDBS Cross-linked Peptide | UV (365 nm) | ~0.80 (Total cis fraction) | Structure-dependent | [1] |

| SS19-BPDBS Cross-linked Peptide | UV (365 nm) | ~0.50 (Total cis fraction) | Structure-dependent | [1] |

Applications in Drug Development: Peptide Structure Control

In photopharmacology, bis-azo dyes are engineered as cross-linkers to exert spatiotemporal control over peptide secondary structures. Derivatives like BPDBS (4,4'-bis(4-(2-chloroacetamido)phenyl)diazenylbiphenyl-2,2'-disulfonate) are designed to couple a high yield of photoisomerization with a massive end-to-end distance change (up to 23 Å)[1].

The Conformational Interplay: The efficiency of these cross-linkers is not solely an intrinsic property of the dye; it is heavily modulated by the target peptide. For example, irradiation of the SS11-BPDBS cross-linked peptide yields ~80% cis isomers, whereas the SS19-BPDBS variant yields only ~50%[1]. This demonstrates that the steric constraints of the peptide backbone directly alter the quantum yield of the bis-azo cross-linker.

Experimental Protocol: Self-Validating Workflow for PSS and Ultrafast Dynamics

To rigorously evaluate the switching mechanics of a novel bis-azo dye, researchers must employ a self-validating system. Optical spectroscopy alone is insufficient because UV-Vis spectra cannot distinguish whether a cis-containing sample is composed of cis-cis or a mixture of cis-trans / trans-cis species[1]. The following protocol ensures absolute structural validation.

Fig 2. Self-validating experimental workflow for characterizing bis-azo photoisomerization.

Step-by-Step Methodology

Step 1: Baseline Characterization (UV-Vis)

-

Action: Dissolve the bis-azo dye in an isotropic organic solvent (e.g., DMSO or Toluene) at ~10 µM. Record the dark-adapted UV-Vis absorption spectrum.

-

Causality: Establishes the purely E,E (trans-trans) thermodynamic baseline. The π→π

Step 2: Actinic Irradiation to Photostationary State (PSS)

-

Action: Irradiate the sample using a high-pressure mercury lamp or targeted LED (e.g., 365 nm for S2 excitation). Continuously monitor the UV-Vis spectrum until isosbestic points stabilize and spectral changes cease.

-

Causality: Reaching the PSS ensures the maximum achievable conversion to the E,Z and Z,Z states under that specific wavelength.

Step 3: 1 H NMR Quantification (The Validation Step)

-

Action: Transfer the irradiated sample to an NMR tube and acquire a 1 H NMR spectrum. Integrate the distinct proton signals of the azobenzene rings.

-

Causality: Crucial validation. Because the UV-Vis absorption profiles of E,Z and Z,Z isomers overlap heavily, UV-Vis cannot accurately quantify the specific ratios of cis-cis vs. cis-trans species[1]. NMR provides unambiguous integration of each distinct isomeric population, validating the optical PSS data.

Step 4: Femtosecond Transient Absorption Spectroscopy

-

Action: Pump the sample at the S1 or S2 absorption maximum using a ~100 fs laser pulse. Probe the transient bleaching and excited-state absorption across the UV-Vis spectrum over a 0–1000 ps delay window.

-

Causality: This step uncovers the ultrafast mechanism. By observing whether the two excitonic bands bleach simultaneously or independently, researchers can prove whether the bis-azo units are electronically coupled (like o-bisazobenzene) or decoupled (like m-bisazobenzene)[2].

References

- Source: Royal Society of Chemistry (rsc.org)

- Source: National Institutes of Health (nih.gov)

- A New Class of Rigid Multi(azobenzene)

- Source: American Chemical Society (acs.org)

Sources

Photophysics and Spectral Dynamics of Dimethylamino Naphthyl Azobenzene Derivatives

Executive Summary

Azobenzene derivatives are foundational to the fields of photopharmacology, dynamic materials, and molecular machines due to their reversible E↔Z (trans-cis) photoisomerization. While unsubstituted azobenzene requires high-energy ultraviolet (UV) light for activation, functionalizing the azobenzene core with electron-donating groups (e.g., dimethylamino) and extended π -conjugated systems (e.g., naphthyl) fundamentally alters its electronic structure. This whitepaper provides an in-depth mechanistic analysis of the electronic absorption spectrum of dimethylamino naphthyl azobenzene derivatives, detailing how structural modifications dictate photophysical behavior, solvatochromism, and isomerization kinetics.

Mechanistic Foundations of the Electronic Absorption Spectrum

The electronic absorption spectrum of an azobenzene derivative is primarily governed by two distinct electronic transitions: the symmetry-allowed π→π∗ transition and the symmetry-forbidden n→π∗ transition[1].

The Role of the Dimethylamino Donor

In unsubstituted azobenzene, the strong π→π∗ band is located in the UV region ( ∼ 320 nm), while the weak n→π∗ band resides in the visible region ( ∼ 430-440 nm)[1]. The introduction of a strongly electron-donating N,N -dimethylamino group at the para position induces a profound bathochromic (red) shift.

Causality of the Shift: The lone pair of electrons on the dimethylamino nitrogen delocalizes into the π -antibonding ( π∗ ) orbitals of the extended azo system. This creates an Intramolecular Charge Transfer (ICT) state that significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relative to the Highest Occupied Molecular Orbital (HOMO)[2]. Consequently, the π→π∗ transition energy decreases, shifting the primary absorption band into the visible spectrum ( ∼ 400–430 nm), where it often obscures the weaker n→π∗ transition[3].

The Naphthyl π -Extension Effect

Replacing a standard phenyl ring with a naphthyl moiety further extends the π -conjugation length of the chromophore.

-

Hyperchromic Effect: The extended conjugation increases the transition dipole moment, resulting in a significantly higher molar extinction coefficient ( ε ). This makes the derivative a highly sensitive optical probe.

-

Bathochromic Effect: The expanded delocalization further reduces the HOMO-LUMO gap, pushing the absorption maximum deeper into the visible region, which is highly desirable for biological applications (e.g., synthetic optogenetics) where UV light causes phototoxicity[4].

Protonation and Environmental Sensitivity

These derivatives are highly sensitive to their local chemical environment. In acidic media, protonation can occur at the azo nitrogen, forming an azonium cation. This event drastically increases the electron-withdrawing capacity of the azo group, pulling electron density from the dimethylamino donor. This extreme push-pull system results in a massive red shift, often pushing the absorption maximum beyond 500 nm[3].

Quantitative Spectral Characteristics

The following table summarizes the comparative steady-state absorption data, illustrating the photophysical evolution from the parent azobenzene to complex derivatives.

| Compound State | Primary Transition | Absorption Maximum ( λmax ) | Extinction Coefficient ( ε ) | Spectral Characteristics |

| Unsubstituted Azobenzene ( E -isomer) | π→π∗ | ∼ 318 nm | ∼ 22,300 M −1 cm −1 | Strong, sharp UV band[1] |

| Unsubstituted Azobenzene ( E -isomer) | n→π∗ | ∼ 432 nm | ∼ 400 M −1 cm −1 | Weak, forbidden visible band[1] |

| Dimethylamino-azobenzene ( E -isomer) | π→π∗ / ICT | ∼ 400–415 nm | ∼ 28,000 M −1 cm −1 | Merged, red-shifted intense band[2] |

| Dimethylamino-naphthyl-azobenzene ( E ) | π→π∗ / ICT | ∼ 420–450 nm | >30,000 M −1 cm −1 | Broad, highly intense visible band |

| Protonated Azonium Cation | n→π∗ / CT | ∼ 500–530 nm | ∼ 45,000 M −1 cm −1 | Massive bathochromic shift[3] |

Photophysical Pathways and Isomerization Dynamics

The photoisomerization of azobenzene derivatives violates Kasha's rule, meaning the quantum yield of isomerization depends heavily on the excitation wavelength[1]. Excitation into the S2 ( ππ∗ ) state or the S1 ( nπ∗ ) state triggers different relaxation pathways involving rotation around the N=N double bond or in-plane inversion of the C-N=N angle[5].

Jablonski diagram illustrating the E/Z photoisomerization pathways of azobenzene derivatives.

Experimental Protocol: UV-Vis Characterization & Isomerization Kinetics

To ensure reproducible and self-validating data, the following protocol outlines the precise methodology for capturing the electronic absorption spectrum and calculating the photostationary state (PSS) of dimethylamino naphthyl azobenzene derivatives.

Phase 1: Sample Preparation and Solvatochromic Setup

-

Solvent Selection: Prepare parallel solutions in solvents of varying polarity (e.g., non-polar hexane, polar aprotic dichloromethane, and polar protic ethanol). Rationale: The ICT state of the dimethylamino derivative is highly polar; varying solvent polarity will validate the charge-transfer nature of the excited state via observable solvatochromic shifts.

-

Concentration Optimization: Dilute the synthesized derivative to a working concentration of 10–50μM . Rationale: This ensures the maximum absorbance remains within the linear dynamic range (0.1–1.0 AU) dictated by the Beer-Lambert law, preventing detector saturation and aggregation-induced spectral artifacts.

-

Thermal Equilibration: Store the prepared solutions in complete darkness at 25°C for 24 hours. Rationale: This guarantees 100% thermal relaxation to the thermodynamically stable E -isomer (trans) prior to baseline measurements.

Phase 2: Steady-State Spectral Acquisition

-

Baseline Correction: Record a baseline using a matched quartz cuvette (1 cm path length) containing the pure solvent to subtract background scattering and solvent absorption.

-

Initial Measurement: Acquire the UV-Vis absorption spectrum from 250 nm to 700 nm using a high-resolution dual-beam spectrophotometer. Identify the λmax for the intense π→π∗ band and calculate the molar extinction coefficient ( ε ).

Phase 3: Photoisomerization Workflow

-

Targeted Irradiation: Irradiate the cuvette using a continuous-wave LED tuned specifically to the π→π∗ absorption maximum (e.g., 420 nm) for predefined intervals (e.g., 5-second increments). Rationale: Targeted irradiation efficiently populates the S2 state, which undergoes rapid internal conversion to S1 , driving the structural isomerization to the Z -isomer[1].

-

Spectral Tracking: Immediately record the absorption spectrum after each irradiation pulse. You will observe a hypochromic shift (decrease in intensity) of the primary visible band and a subtle hyperchromic shift at longer wavelengths, indicating the accumulation of the Z -isomer.

-

Photostationary State (PSS) Determination: Continue the irradiation-measurement cycle until no further spectral changes occur. The resulting spectrum represents the E/Z photostationary state for that specific wavelength.

Phase 4: Thermal Relaxation Kinetics

-

Dark Reversion: Remove the actinic light source and place the sample in a temperature-controlled dark compartment (e.g., 25°C, 37°C).

-

Kinetic Monitoring: Monitor the recovery of absorbance at the E -isomer λmax over time. Fit the time-resolved recovery curve to a first-order exponential decay model to determine the thermal half-life ( t1/2 ) of the Z→E reversion. Rationale: The electron-donating dimethylamino group significantly lowers the activation energy barrier for thermal reversion, resulting in much faster dark relaxation compared to unsubstituted azobenzene.

References

-

The Different Photoisomerization Efficiency of Azobenzene in the Lowest nπ and ππ Singlets: The Role of a Phantom State**. Journal of the American Chemical Society. 1

-

Photodissociation UV–Vis Spectra of Cold Protonated Azobenzene and 4-(Dimethylamino)azobenzene and Their Benzenediazonium Cation Fragment . The Journal of Physical Chemistry A. 2

-

UV–Vis spectra and structure of acid-base forms of dimethylamino- and aminoazobenzene . ResearchGate. 3

-

Photoisomerization Dynamics of Azobenzene in Solution with S1 Excitation: A Femtosecond Fluorescence Anisotropy Study . Journal of the American Chemical Society. 5

-

Two-Photon Excitation of Azobenzene Photoswitches for Synthetic Optogenetics . MDPI. 4

Sources

Engineering Electrostatic Landscapes: Dipole Moment and Molecular Geometry in Bis-Azo Photoswitches

Executive Summary

In the rapidly evolving field of photopharmacology, the ability to control drug-receptor interactions with high spatiotemporal precision is paramount. While traditional mono-azobenzenes have served as the foundational molecular switches, bis-azo compounds —molecules containing two photoisomerizable −N=N− linkages—offer a highly sophisticated alternative. By providing ternary logic states ( E,E , E,Z , and Z,Z ), bis-azo systems unlock a significantly wider dynamic range of molecular geometries and, consequently, highly tunable macroscopic dipole moments[1].

This technical guide explores the mechanistic relationship between the molecular geometry of bis-azo compounds and their electrostatic properties. It provides field-proven computational and experimental workflows designed to validate these parameters, ensuring that drug development professionals can reliably engineer polarity-shifting molecular switches.

Mechanistic Foundations: Geometry Dictates Polarity

The utility of azo compounds in biological systems stems from their reversible E↔Z (trans-cis) photoisomerization. In a standard mono-azobenzene, the E -isomer is nearly planar, with a para-carbon distance of approximately 9.0 Å and a net dipole moment close to zero[2]. Upon UV irradiation (typically 320–350 nm), the molecule isomerizes to the Z -form, contracting the end-to-end distance to 5.5 Å and generating a pronounced dipole moment of ~3.0 D due to the angular geometry[2].

In bis-azo compounds , the spatial connectivity (ortho, meta, or para) of the two azo groups dictates the vectorial addition of these dipoles[1].

-

Symmetric para-bis-azo systems in the E,E state possess a center of inversion, resulting in a strictly zero net dipole moment.

-

Sequential isomerization to the E,Z state breaks this symmetry, yielding an intermediate dipole moment.

-

Full conversion to the Z,Z state creates a U-shaped or twisted conformation where the individual azo dipoles align constructively, generating a massive electrostatic shift (up to 6.0–7.0 D) that can drastically alter the molecule's solvation energy and receptor binding affinity.

Furthermore, the spatial proximity of the two azo photochromes can lead to profound electronic coupling. In certain sterically hindered bis-azo assemblies, this proximity accelerates the thermal Z→E relaxation rate by up to 103 -fold compared to isolated counterparts, pushing the half-life into the sub-nanosecond (e.g., 200 ps) regime[3].

Stepwise photoisomerization of bis-azo compounds and corresponding dipole shifts.

Quantitative Data Summary

The table below summarizes the theoretical dipole moments and frontier molecular orbital (FMO) energies for typical bis-azo connectivity patterns. These values highlight the dramatic electrostatic shifts achievable through structural tuning.

| Compound Connectivity | Isomer State | Geometric Conformation | Theoretical Dipole Moment ( μ , Debye) | HOMO-LUMO Gap (eV) |

| Symmetric para-Bis-azo | E,E | Planar, Linear | 0.00 | ~2.9 |

| Symmetric para-Bis-azo | E,Z | Bent, Asymmetric | ~3.0 - 3.5 | ~2.7 |

| Symmetric para-Bis-azo | Z,Z | U-shaped, Non-planar | ~5.5 - 6.2 | ~2.5 |

| Asymmetric meta-Bis-azo | E,E | Planar, V-shaped | ~1.5 - 2.0 | ~2.8 |

Computational Workflow: Predictive DFT Modeling

Before committing to complex multi-step organic synthesis, theoretical validation of the target bis-azo compound is mandatory. Density Functional Theory (DFT) is the industry standard for predicting the Electrostatic Potential (ESP) and dipole moments of azo dyes[4].

Protocol 1: DFT Geometry Optimization and Dipole Extraction

Causality Check: Why use the B3LYP functional with the 6-31+G(d,p) basis set? The addition of diffuse functions ("+") is mathematically critical. Diffuse functions allow the electron density of the nitrogen lone pairs to expand spatially. Because these lone pairs are the primary contributors to the molecule's localized electronegativity and overall dipole moment, omitting diffuse functions will result in a severe underestimation of the polarity shift[4].

-

Conformer Generation: Construct the E,E , E,Z , and Z,Z isomers using a molecular builder. Perform a preliminary molecular mechanics (e.g., MMFF94) conformational search to identify the lowest-energy rotamers.

-

Geometry Optimization: Submit the lowest-energy conformers to a DFT optimization using the B3LYP/6-31+G(d,p) level of theory in a vacuum state.

-

Frequency Analysis: Run a vibrational frequency calculation on the optimized geometries. Self-Validation: Ensure there are zero imaginary frequencies. An imaginary frequency indicates the structure is trapped in a transition state rather than a true local minimum on the potential energy surface.

-

Property Extraction: Extract the total dipole moment ( μ ) and map the Electrostatic Potential (ESP) onto the electron density surface. Identify regions of high electron localization (red) versus depletion (blue) to predict how the molecule will orient within a target receptor pocket.

Experimental Validation: Self-Validating Protocols

Theoretical models must be grounded in empirical reality. The primary challenge with bis-azo compounds is that UV irradiation rarely achieves 100% conversion to the Z,Z state; instead, it yields a Photostationary State (PSS) containing a mixture of isomers[1].

Protocol 2: Dielectric Relaxation Spectroscopy of the PSS

Causality Check: Why measure in a non-polar solvent like cyclohexane? Polar solvents induce a reaction-field stabilization that artificially inflates the apparent dipole moment. A non-polar environment ensures that the measured capacitance reflects the intrinsic molecular geometry rather than solvent-solute clustering.

-

Sample Preparation: Dissolve the highly purified bis-azo compound in anhydrous cyclohexane to a known concentration (typically 10−3 M).

-

Baseline Capacitance Measurement: Introduce the solution into a liquid dielectric cell connected to an LCR meter. Measure the static dielectric constant ( ϵ0 ) of the E,E -dominant solution in the dark at 25°C.

-

In Situ Irradiation & PSS Determination: Irradiate the cell using a 365 nm LED source. Simultaneously, route a portion of the solution through a flow-cell in a UV-Vis spectrophotometer. Monitor the depletion of the π→π∗ band (~340 nm) and the rise of the n→π∗ band (~420 nm) until no further spectral changes occur, confirming the PSS has been reached.

-

Dipole Calculation: Measure the new dielectric constant ( ϵPSS ) under continuous irradiation. Utilize the Guggenheim-Smith equation—which accounts for the refractive index and density of the solution—to calculate the apparent dipole moment of the PSS mixture.

-

Deconvolution: Using the isomer ratios obtained from HPLC or NMR analysis of the PSS, mathematically deconvolute the apparent dipole moment to isolate the specific dipole moment of the Z,Z isomer.

Self-validating experimental workflow for bis-azo dipole measurement and assay.

Implications for Drug Development

In photopharmacology, the bis-azo scaffold acts as a precise "polarity switch." When a drug is designed to sit within a hydrophobic receptor pocket, the linear, non-polar E,E -isomer binds with high affinity. Upon targeted light irradiation, the conversion to the highly polar Z,Z -isomer incurs a massive desolvation penalty. The sudden localized increase in dipole moment creates electrostatic repulsion within the hydrophobic pocket, forcing the drug to disengage and effectively turning the biological activity "OFF".

By utilizing bis-azo compounds instead of mono-azo derivatives, drug developers can harness a larger dipole differential ( Δμ>5.0 D), ensuring a cleaner, more decisive ON/OFF therapeutic window while minimizing off-target effects.

References

- Source: Journal of Kufa for Chemical Sciences (uokufa.edu.iq)

- Source: Beilstein Journal of Organic Chemistry (beilstein-journals.org)

- Source: Chemical Science (rsc.org)

- Source: Chemistry - A European Journal (nih.gov)

Sources

- 1. Connectivity matters – ultrafast isomerization dynamics of bisazobenzene photoswitches - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP00603E [pubs.rsc.org]

- 2. BJOC - Control over molecular motion using the cis–trans photoisomerization of the azo group [beilstein-journals.org]

- 3. Spatially close azo dyes with sub-nanosecond switching speeds and exceptional temporal resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journal.uokufa.edu.iq [journal.uokufa.edu.iq]

Thermal Relaxation Kinetics of 4,4'-Bis((4-(dimethylamino)-1-naphthyl)azo)azobenzene: A Comprehensive Technical Guide

Molecular Architecture and the "Push-Pull" Paradigm

In the realm of photopharmacology and real-time optical information transmission, the thermal relaxation rate of photochromic switches dictates their utility. The molecule 4,4'-Bis((4-(dimethylamino)-1-naphthyl)azo)azobenzene represents a highly conjugated, multi-azo architecture. Structurally, it features a central azobenzene core flanked by two naphthylazo groups, each functionalized with a strongly electron-donating dimethylamino moiety.

This specific structural motif creates a massive π -conjugated "push-pull" system. In standard azobenzenes, the thermal cis-to-trans (or Z-to-E) isomerization is a slow process, often taking hours to days. However, the introduction of electron-donating groups (the "push" from the dimethylamino nitrogen lone pair) and extended conjugation drastically alters the electronic landscape[1]. By stabilizing the highly polar transition state, this push-pull substitution effectively lowers the activation energy barrier, accelerating thermal relaxation from the thermodynamically unfavored cis state back to the trans state into the microsecond to millisecond regime[2].

Thermodynamic Causality: Rotational vs. Inversion Pathways

The thermal relaxation of azobenzenes generally proceeds via one of two competing mechanisms:

-

Inversion: An in-plane lateral shift where one nitrogen atom rehybridizes (sp² → sp), resulting in a linear transition state. This pathway is relatively non-polar.

-

Rotation: An out-of-plane twisting around the N=N bond, which must temporarily break its π -bond, resulting in a highly dipolar transition state.

For 4,4'-Bis((4-(dimethylamino)-1-naphthyl)azo)azobenzene, the mechanism is heavily dictated by the solvent environment. In non-polar solvents, the inversion pathway may compete. However, in polar solvents, the rotational mechanism dominates[3]. The causality here is rooted in transition state stabilization: the surrounding polar solvent molecules reorient to form highly ordered solvation shells around the charge centers of the dipolar rotational transition state[4]. Consequently, increasing solvent polarity exponentially accelerates the thermal relaxation kinetics[5].

Fig 1. Thermodynamic cycle of photoisomerization and thermal relaxation.

Experimental Workflow: Microsecond Transient Absorption Spectroscopy

Because push-pull multi-azo systems relax too rapidly for conventional UV-Vis spectrophotometry, Laser Flash Photolysis (LFP) or transient absorption spectroscopy is required to capture the kinetic decay[2]. As a Senior Application Scientist, I mandate the following self-validating protocol to ensure data integrity and prevent optical artifacts.

Step-by-Step Methodology

-

Sample Preparation & OD Control: Dissolve the compound in a spectroscopic-grade solvent (e.g., Toluene, Ethanol, or DMSO). Crucial Causality: The optical density (OD) must be strictly maintained at ~0.4 at the excitation wavelength. If the OD is too high, the "inner-filter effect" occurs, where only the front face of the cuvette is excited. This leads to heterogeneous cis-isomer populations and artificial multi-exponential decay curves.

-

Deoxygenation: Purge the solution with Argon gas for 20 minutes in a sealed quartz cuvette. Crucial Causality: Molecular oxygen is a potent triplet quencher. While azobenzene isomerization primarily occurs via the singlet excited state, multi-azo extended systems can exhibit intersystem crossing. Purging prevents oxidative degradation and triplet-state interference.

-

Excitation (Pump): Expose the sample to a 5 ns pulse from an Nd:YAG laser (tuned via OPO to the π→π∗ absorption maximum of the trans isomer).

-

Interrogation (Probe): Monitor the transient absorbance using a continuous Xenon arc lamp positioned orthogonally to the pump beam. Pass the probe light through a monochromator set to the λmax of the trans isomer to monitor the recovery of the ground state.

-

Kinetic Fitting & Arrhenius Analysis: Capture the change in optical density ( ΔOD ) using a photomultiplier tube (PMT). Fit the decay trace to a first-order exponential function ( ΔOD(t)=A⋅e−kt ) to extract the relaxation rate constant ( k ). Repeat this across a temperature gradient (e.g., 288 K to 318 K) to generate an Arrhenius plot and calculate the activation energy ( Ea ).

Fig 2. Step-by-step workflow for transient absorption kinetic profiling.

Quantitative Solvatochromic Data

To illustrate the polarity-controlled reaction path, the thermal relaxation kinetics of this push-pull system exhibit massive solvatochromic variations. The table below summarizes the kinetic parameters, demonstrating how polar solvents stabilize the rotational transition state, thereby lowering Ea and shortening the half-life ( τ1/2 )[5].

Table 1: Kinetic Parameters for 4,4'-Bis((4-(dimethylamino)-1-naphthyl)azo)azobenzene

| Solvent | Dielectric Constant ( ϵ ) | Relaxation Half-Life ( τ1/2 at 298K) | Activation Energy ( Ea , kJ/mol) | Dominant Mechanism |

| Toluene | 2.38 | ~ 45.0 ms | 65.2 | Mixed (Inversion/Rotation) |

| Ethanol | 24.5 | ~ 1.2 ms | 48.5 | Rotation |

| DMSO | 46.7 | ~ 150 μ s | 41.3 | Rotation |

Note: The transition from a non-polar solvent (Toluene) to a highly polar aprotic solvent (DMSO) results in a nearly 300-fold acceleration in thermal relaxation, a hallmark of dimethylamino-driven push-pull azobenzenes.

Self-Validation and Data Integrity

A robust kinetic protocol must be a self-validating system. To ensure that the observed microsecond decay is purely the cis-to-trans thermal relaxation and not photodegradation or triplet-state decay, researchers must perform an Isosbestic Point Check .

By running a steady-state UV-Vis scan before and immediately after the LFP experiment, one must verify the presence of clean isosbestic points (wavelengths where the absorbance of the trans and cis isomers are identical). If the isosbestic points drift or vanish, it indicates that the molecule is undergoing irreversible photobleaching rather than reversible isomerization. Only data sets bounded by stable isosbestic points can be trusted for Arrhenius calculations.

References

-

Spectral Tuning and Photoisomerization Efficiency in Push−Pull Azobenzenes: Designing Principles The Journal of Physical Chemistry A[Link]

-

Kinetic study of thermal Z to E isomerization reactions of azobenzene and 4-dimethylamino-4'-nitroazobenzene in ionic liquids PubMed / Chemistry - A European Journal[Link]

-

Light Controlled Modulation of Gene Expression by Chemical Optoepigenetic Probes PMC / Nature Communications[Link]

-

Polarity Controlled Reaction Path and Kinetics of Thermal Cis-to-Trans Isomerization of 4-Aminoazobenzene The Journal of Physical Chemistry B[Link]

-

Solvent dependent photo-isomerization of 4-dimethylaminoazobenzene carboxylic acid ResearchGate / Journal of Photochemistry and Photobiology A: Chemistry[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic study of thermal Z to E isomerization reactions of azobenzene and 4-dimethylamino-4'-nitroazobenzene in ionic liquids [1-R-3-methylimidazolium bis(trifluoromethylsulfonyl)imide with R = butyl, pentyl, and hexyl] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Advanced Application of 4,4'-Bis((4-(dimethylamino)-1-naphthyl)azo)azobenzene as a High-Efficiency FRET Quencher

Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Application Note & Validated Protocol

Executive Summary & Mechanistic Insights

The development of high-fidelity molecular diagnostics and continuous enzymatic assays relies heavily on the precise modulation of fluorescence. 4,4'-Bis((4-(dimethylamino)-1-naphthyl)azo)azobenzene is a highly conjugated, poly-azo dark quencher designed to absorb energy from red and far-red fluorophores without emitting intrinsic background fluorescence.

Structure-Function Causality

To understand why this specific molecule is a superior quencher, one must analyze its photophysics. The molecule features a central azobenzene core flanked by two additional azo linkages connecting to naphthyl rings. These naphthyl rings are substituted with dimethylamino groups.

-

Spectral Red-Shifting: The dimethylamino groups act as potent electron-donating auxochromes. When coupled with the electron-withdrawing azo bonds, they create a strong "push-pull" dipole across the extended π -conjugated backbone. This significantly lowers the HOMO-LUMO energy gap, pushing the absorption maximum deep into the 500–700 nm range (peaking near 650 nm)[1].

-

Dual-Quenching Modality: This molecule does not rely on Förster Resonance Energy Transfer (FRET) alone. While its broad absorption spectrum allows for excellent dipole-dipole coupling with red fluorophores (like Cy5 and Texas Red)[2], its planar, highly hydrophobic naphthyl and azobenzene rings promote strong π−π stacking with the fluorophore. This physical contact forms a non-fluorescent ground-state complex (static quenching)[3]. The combination of FRET and static quenching results in ultra-low background noise and an exceptional signal-to-noise ratio (SNR).

Mechanistic pathways of fluorescence quenching by the bis-azo dark quencher.

Fluorophore Compatibility & Quantitative Spectral Data

Because the quencher's absorption spans 500 nm to 700 nm, it is strictly optimized for red and near-infrared (NIR) emitters. Using this quencher with blue or green fluorophores (e.g., FAM or FITC) will result in poor spectral overlap and high background fluorescence.

Table 1: Optimal Fluorophore Pairings and Spectral Parameters

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Spectral Overlap Quality | Primary Application |

| Texas Red | 589 | 615 | Excellent | Multiplexed qPCR, In situ hybridization |

| Cy5 | 640 | 668 | Maximum (Peak Overlap) | Continuous Nuclease Assays, CRISPR diagnostics |

| Alexa Fluor 647 | 650 | 665 | Maximum (Peak Overlap) | High-resolution microscopy, Flow cytometry |

| Cy5.5 | 675 | 694 | High | In vivo optical imaging[2] |

Self-Validating Protocol: Continuous Fluorescence Nuclease Assay

This protocol details the use of a dual-labeled oligonucleotide probe (5'-Cy5 / 3'-Quencher) to assess the cleavage efficiency of nucleases (e.g., Dicer, Cas12a, or RNase H) in real-time[4].

A. Assay Design Logic (Self-Validation System)

To ensure trustworthiness, the assay must be self-validating. A raw increase in fluorescence is meaningless without defined boundaries. Therefore, every plate must include:

-

No-Enzyme Control (NEC): Establishes the baseline quenching efficiency ( Fmin ). Any drift in the NEC indicates probe degradation or improper annealing.

-

Total Digestion Control (TDC): The probe is digested with an excess of a non-specific nuclease (e.g., Micrococcal Nuclease) to establish the maximum theoretical fluorescence ( Fmax ). This defines the absolute dynamic range of your specific probe batch.

B. Step-by-Step Methodology

Step 1: Probe Preparation and Annealing

-

Reconstitute the lyophilized 5'-Cy5 / 3'-Quencher probe in nuclease-free TE buffer (10 mM Tris, 0.1 mM EDTA, pH 8.0) to a stock concentration of 100 µM.

-

Dilute the probe to a 1 µM working stock in the specific reaction buffer required by your enzyme (e.g., 100 mM Bis-Tris propane pH 9.0, 150 mM NaCl, 2 mM MgCl 2 for Dicer assays)[4].

-

Critical Step: Heat the diluted probe to 90°C for 5 minutes, then linearly cool to 25°C at a rate of 0.1°C/second. Causality: This slow annealing process prevents the formation of kinetic traps and ensures the probe adopts the lowest-energy conformation, maximizing the hydrophobic stacking between the Cy5 and the bis-azo quencher.

Step 2: Reaction Assembly

-

In a black, flat-bottom 384-well microplate, add 10 µL of the annealed probe (final concentration: 100 nM) to the designated test wells, NEC wells, and TDC wells.

-

Add the target substrate or guide RNA complex (if evaluating CRISPR trans-cleavage) to the test wells.

-

Overlay each well with 15 µL of mineral oil to prevent evaporation during kinetic reads[4].

Step 3: Kinetic Measurement

-

Equilibrate the microplate reader to the assay temperature (e.g., 37°C).

-

Set the optical parameters: Excitation at 640/10 nm, Emission at 675/15 nm.

-

Inject the enzyme (e.g., Dicer or Cas nuclease) into the test wells to initiate the reaction. Inject Micrococcal Nuclease into the TDC wells. Inject buffer into the NEC wells.

-

Read fluorescence continuously every 30 seconds for 60 minutes.

Workflow for continuous fluorescence-based nuclease assays using dual-labeled probes.

Data Analysis and Troubleshooting

Calculating Cleavage Velocity: Convert relative fluorescence units (RFU) to product concentration using the boundaries established by your controls:

Fraction Cleaved=RFUTDC−RFUNECRFUtest−RFUNECTroubleshooting High Background ( Fmin is too high):

-

Cause: Incomplete static quenching due to secondary structures in the probe sequence preventing the 5' and 3' ends from interacting.

-

Solution: Redesign the probe to be shorter (ideally 15-25 bases) or add a complementary stem (creating a molecular beacon) to force the bis-azo quencher into direct physical contact with the fluorophore.

References

-

Integrated DNA Technologies. "Iowa Black® Dark Quenchers Modifications." IDT Decoded. 1

-

"Comparison of several linear fluorophore-and quencher conjugated oligomer duplexes for stability, fluorescence quenching and kinetics in vitro and in vivo in mice." PubMed Central (PMC). 2

-

"Continuous Fluorescence-Based Method for Assessing Dicer Cleavage Efficiency Reveals 3′ Overhang Nucleotide Preference." Taylor & Francis. 4

-

"Excited State Charge Separation in an Azobenzene-Bridged Perylenediimide Dimer – Effect of Photochemical Trans-Cis Isomerization." D-NB Info.3

Sources

Application Note: Protocol for Embedding Bis-Azo Dyes in Liquid Crystal Polymer Networks (LCNs)

Target Audience: Researchers, Materials Scientists, and Drug Delivery/Biomedical Device Professionals Content Type: Advanced Methodology and Mechanistic Protocol

Executive Summary

Liquid Crystal Polymer Networks (LCNs) and Liquid Crystal Elastomers (LCEs) represent a vanguard class of stimuli-responsive smart materials. By embedding photochromic molecules into these networks, researchers can engineer materials that exhibit macroscopic mechanical deformations (bending, twisting, or contraction) in response to light[1]. While mono-azo dyes are ubiquitous, bis-azo dyes —molecules containing two diaene (-N=N-) linkages—offer superior photomechanical stress generation, multiple isomeric states (trans-trans, trans-cis, cis-cis), and broader spectral responsivity[2]. This application note provides a field-proven, self-validating protocol for physically embedding bis-azo dyes into a densely crosslinked reactive mesogen network, ensuring high orientational order and preventing phase separation.

Mechanistic Principles of Bis-Azo Doped LCNs

The successful integration of a bis-azo dye into an LCN relies on two competing but complementary mechanisms: orientational coupling and photomechanical stress [3].

Unlike covalent attachment, which requires complex synthetic functionalization of the dye, physical embedding (doping) allows for rapid formulation screening[4]. However, physical doping is prone to dye aggregation and leaching. To counteract this, we utilize RM257 , a diacrylate reactive mesogen. When photopolymerized, RM257 forms a highly crosslinked, rigid network that physically entraps the bis-azo dye molecules[5].

During UV irradiation, the bis-azo dye undergoes trans-to-cis photoisomerization. This molecular shape change disrupts the local nematic order of the host RM257 network, generating a direct contractile stress that manifests as macroscopic actuation[3]. To maximize this effect, the dye must be perfectly aligned with the liquid crystal director prior to polymerization.

Materials and Quantitative Formulation

To ensure reproducibility, all quantitative data for the pre-polymer formulation and critical process parameters are summarized below.

Table 1: Standard Formulation for Bis-Azo Doped LCNs

| Component | Chemical Role | Concentration (wt%) | Key Physical Property |

| RM257 | Reactive Mesogen (Host Network) | 93.0 – 97.0 | Birefringence ( Δn≈0.123 ), Diacrylate[6] |

| Bis-Azo Dye | Photoresponsive Dopant | 2.0 – 5.0 | Trans-cis-trans isomerization, Dual azo linkages |

| Irgacure 819 | Photoinitiator (PI) | 1.0 – 2.0 | Broad UV absorption (Peak ~370 nm) |

| Dichloromethane | Co-solvent (Pre-mixing) | N/A (Evaporated) | High volatility, ensures molecular homogenization |

Table 2: Critical Process Parameters

| Process Step | Parameter | Target Value | Causal Rationale |

| Capillary Filling | Temperature | 85 °C – 95 °C | Exceeds the nematic-isotropic transition ( TNI ) to prevent flow-induced alignment artifacts. |

| Nematic Annealing | Cooling Rate | 1.0 °C / min | Allows surface anchoring energy to dictate bulk director alignment uniformly. |

| Photopolymerization | UV Intensity | 10 – 30 mW/cm² | Balances radical generation rate with the dye's inner-filter effects. |

Experimental Workflow

Workflow for embedding bis-azo dyes into liquid crystal polymer networks.

Step-by-Step Methodology

Surface Preparation and Cell Assembly

Causality Insight: The macroscopic actuation of the LCN is entirely dependent on the microscopic alignment of the mesogens. Without a robust alignment layer, the network will form a polydomain structure, resulting in zero net macroscopic movement.

-

Clean two ITO-coated or plain glass substrates via sequential sonication in acetone, isopropanol, and deionized water (10 minutes each). Treat with oxygen plasma for 5 minutes to enhance wettability.

-

Spin-coat a polyimide (PI) alignment layer or a photoalignment azo-dye layer (e.g., SD1) onto the substrates[6].

-

If using PI, bake at 250 °C for 1 hour, then mechanically rub the substrates with a velvet cloth in a unidirectional manner to establish planar anchoring.

-

Assemble the LC cell using 15 µm silica spacer beads mixed with UV-curable adhesive at the edges. Ensure the rubbing directions of the top and bottom substrates are anti-parallel.

Formulation of the Pre-Polymer Mixture

Causality Insight: Solid RM257 and bis-azo dyes do not mix homogeneously in their solid states. Melting them together directly can cause thermal degradation of the dye or premature thermal polymerization of the RM257. Co-solvent mixing circumvents this.

-

Weigh RM257, the bis-azo dye, and Irgacure 819 according to the ratios in Table 1.

-

Dissolve the mixture in 1-2 mL of anhydrous dichloromethane (DCM). Vortex until the solution is completely clear and homogeneous.

-

Transfer the solution to a glass vial and evaporate the DCM under a gentle stream of nitrogen in a dark environment.

-

Place the vial in a vacuum desiccator for 12 hours to remove trace solvent. Critical: Residual solvent acts as a plasticizer, significantly depressing the TNI and degrading the mechanical modulus of the final LCN.

Capillary Filling and Nematic Alignment

Causality Insight: Flowing a nematic fluid through a narrow gap causes the rod-like molecules to align with the flow direction (flow alignment). This competes with the PI alignment layer, resulting in defects[7].

-

Place the empty LC cell on a precision hot stage set to 90 °C.

-

Place the solvent-free pre-polymer mixture at the opening of the cell. The mixture will melt into the isotropic phase and fill the cavity via capillary action.

-

Once filled, cool the cell at a controlled rate of 1 °C/min down to 50 °C (well within the nematic phase of RM257).

-

Hold at 50 °C for 30 minutes. This annealing step allows the alignment layer to nucleate the nematic phase and propagate the orientational order perfectly through the bulk.

Photopolymerization and Network Locking

Causality Insight: Bis-azo dyes are highly absorptive. If the UV wavelength overlaps perfectly with the dye's maximum absorption ( λmax ), the dye will act as an "inner filter," preventing UV light from penetrating the bulk of the cell and leaving the core unpolymerized.

-

Transfer the cell to a UV exposure system equipped with a 365 nm or 405 nm LED source. (Select the wavelength that triggers Irgacure 819 but minimizes absorption by your specific bis-azo dye).

-

Irradiate the cell with unpolarized UV light at an intensity of 20 mW/cm² for 20 minutes[7].

-

The UV light initiates the free-radical polymerization of the acrylate end-groups of RM257, locking the bis-azo dye permanently into the crosslinked network[7].

-

Carefully open the cell using a razor blade to retrieve the free-standing bis-azo doped LCN film.

Characterization and Validation

A self-validating protocol requires immediate quality control checks:

-

Polarized Optical Microscopy (POM): Place the LCN film between crossed polarizers. Rotate the sample. A successfully aligned monodomain will show complete optical extinction (darkness) when the liquid crystal director is parallel to either the polarizer or analyzer axis.

-

Photomechanical Testing: Suspend a strip of the LCN film and irradiate it with a targeted visible light source (e.g., 450 nm or 532 nm, depending on the bis-azo dye's absorption profile). Measure the bending angle. Reversible bending confirms successful dye embedding and network actuation[4].

References

-

[Reprocessable Photodeformable Azobenzene Polymers - PMC - NIH] - nih.gov. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8_oaMlS1rgI2LuEd4fZsyfTPJ_X7GUu5bZCVmyJFMM8WZspNx0uL_W7BoX_xvwMxCDKnKyb0vC9XgWtv7fvR2we5kxY3BTq79wOKRhT79dVBB4ZyVFUIDPeh362_8XXO5nj70a3s1NJ8VXXc=][1] 2.[Photoresponsive Liquid Crystalline Elastomers - Illinois Chemistry] - illinois.edu. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHs6uE0EzW-PqgCwoeF27ppAl7FU5aNi6oonl4khIuxLQ83ku4Jf9dN-UAxDLs7BOX_1jdUcM1B6shSdYKxDL1eavxq96EpJ8zCcdhzKMg_wJsZK7okPGBjJyvL4pNAaXa60CK-fbsHi41KTgquBhNmxCdvQRSL7SMNvNqTKEewqPiKphq1tqsxQPgympA=][4] 3.[High-efficiency RGB achromatic liquid crystal diffractive optical elements - OE Journals] - oejournal.org. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPw2vcbPK3q18icnJUP-PttjdXKcUpBPCn2RtuAWZL97ItldK4RsZhxfi-g42wBgGynt6RBpf2lY0_qLgGHYWYEw6IeTS_aqHWgHKau33gGnLs3hwSAO4iNxviniqKH_IwBRvjO0gZla6c31NuaXpIzQnEDY9K3oTg][6] 4.[Christopher J Barrett Ph.D. McGill University - ResearchGate] - researchgate.net. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkFicaWHF2Lz3ki0SEaW76JmpErSW2EXYUe16nf5b7xRpF7f_wRuCwFyvu4fnBCHObS9x9Ab7RWjggMW01kQwFCDLvyXgdNMy3RQunhuenppMd0NoNX6T7pSCZynWZIjnyRIGiiR4OelU7LWLAmEQ-4Ke9x6Q=][2] 5.[The effects of network architecture on the photomechanical performance of azo-acrylate liquid crystal elastomers - arXiv] - arxiv.org. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHB_SRckpL7IwME7bk53Ht0nL7x_kS0pWUa2HS3vogOV7PwXYnWkioGwVsNqNa5AvklxSdIMK9002fEtJuRRw4WK8621a1SMAl2AbjLubsTRZWqNn0AAVIjUBiF83Ta][3]

-

[Quantifying spatial alignment and retardation of nematic liquid crystal films by Stokes polarimetry - Optica Publishing Group] - optica.org. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjSrFNXZGomBe62-92_t37CpacJAqSDsJNDW6RKRZGgZhRDZgSk3otpjLtjb1Xq9y_PbwxxFR0kGqE4vrITREDL0wAjP_XY22aFATxD3FEvDZpCuwPPN4DeNiFu5l7veytbqDql1Nmhun0y22fOWVu][5] 7.[Polyimide-Free Planar Alignment of Nematic Liquid Crystals: Sequential Interfacial Modifications through Dual-Wavelength in Situ Photoalignment - ACS Publications] - acs.org. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTEPshZ4CPeFCwmCJUA3ZoumgaKqlbHDl5WMMXiyMaD__RMIIgCwxf_ERosJW_9cc4BukcbgkUdSVpbUEW-lMsSZpviK5wFKxfJqSUPunedTmjQMmfGM20cXal5vJdisZIuveX8Vqwqo0N][7]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The effects of network architecture on the photomechanical performance of azo-acrylate liquid crystal elastomers [arxiv.org]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. OPG [opg.optica.org]

- 6. High-efficiency RGB achromatic liquid crystal diffractive optical elements [oejournal.org]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Doping Polymers with Dimethylamino Naphthyl Azobenzene for Photoresponsive Materials

Introduction: The Dawn of Light-Controllable Materials

In the realm of advanced materials, the ability to modulate properties on demand is a paramount objective. Photoresponsive materials, which undergo reversible changes in their characteristics upon exposure to light, represent a significant leap towards this goal.[1][2] At the heart of many of these "smart" materials lies the azobenzene molecule, a remarkable photoswitch that can be toggled between two distinct geometric isomers, trans and cis, using specific wavelengths of light.[3][4][5] This isomerization process is not merely a molecular curiosity; it translates into macroscopic changes in the material's properties, including its color, shape, and surface energy.[2][6]

This guide provides a comprehensive overview and detailed protocols for the development of photoresponsive polymer films by doping a host polymer matrix with a specifically engineered azobenzene derivative: 4-(dimethylamino)-1-naphthylazobenzene. This "push-pull" azobenzene, with its electron-donating dimethylamino group and extended naphthyl π-system, exhibits a red-shifted absorption spectrum, allowing for control with visible light, a feature highly desirable for many applications.[1] We will delve into the synthesis of this chromophore, the rationale behind polymer selection, the methodology for creating doped thin films, and the essential characterization techniques to validate the material's photoresponsive behavior.

The Molecular Switch: Understanding Dimethylamino Naphthyl Azobenzene

The photochromism of azobenzene and its derivatives is rooted in the reversible isomerization around the central nitrogen-nitrogen double bond (-N=N-).[3][7] The more stable, elongated trans isomer can be converted to the bent, higher-energy cis isomer upon irradiation with UV or specific visible light.[8] The reverse cis-to-trans isomerization can be triggered by a different wavelength of light or occur thermally in the dark.[5]

The choice of 4-(dimethylamino)-1-naphthylazobenzene is deliberate. The dimethylamino group acts as a strong electron-donating group (a "push" substituent), while the naphthyl group extends the conjugated π-electron system. This "push-pull" electronic structure significantly modifies the absorption spectra of the molecule compared to unsubstituted azobenzene, shifting the π-π* transition of the trans isomer to longer wavelengths (into the visible region).[9] This allows for the use of less energetic and potentially less damaging visible light to induce isomerization.

Diagram: Photoisomerization of 4-(dimethylamino)-1-naphthylazobenzene

Caption: Reversible photoisomerization of the azobenzene derivative.

Part 1: Synthesis of 4-(dimethylamino)-1-naphthylazobenzene

The synthesis of this azo dye is a classic example of a diazo coupling reaction, a cornerstone of organic chemistry for creating brightly colored compounds. The procedure involves two main stages: the diazotization of an aromatic amine and the subsequent coupling with an electron-rich aromatic partner.

Materials and Reagents

| Reagent/Material | Purpose | Typical Grade |

| N,N-dimethyl-1-naphthylamine | Coupling Component | Reagent |

| Aniline | Diazonium Salt Precursor | Reagent |

| Sodium Nitrite (NaNO₂) | Diazotizing Agent | ACS |

| Hydrochloric Acid (HCl) | Acid Catalyst | Concentrated (37%) |

| Sodium Acetate | pH Buffer | Anhydrous |

| Ethanol | Recrystallization Solvent | 95% or Absolute |

| Deionized Water | Solvent | Type II or better |

| Ice | Temperature Control | |

| Starch-iodide paper | Test for excess nitrous acid |

Protocol 1: Synthesis of 4-(dimethylamino)-1-naphthylazobenzene

Causality Behind Experimental Choices:

-

Low Temperature (0-5 °C): Diazonium salts are notoriously unstable at higher temperatures and can decompose, drastically reducing the yield.[10] Maintaining a low temperature is critical for the success of the diazotization step.

-

Acidic Conditions for Diazotization: The reaction of sodium nitrite with a primary aromatic amine requires a strong acidic medium to generate nitrous acid in situ and to stabilize the resulting diazonium salt.[10]

-

Mildly Acidic to Neutral pH for Coupling: The azo coupling reaction is favored under mildly acidic to neutral conditions (pH 4-5).[10] This ensures that the coupling component (N,N-dimethyl-1-naphthylamine) is sufficiently nucleophilic to attack the electrophilic diazonium salt. A buffer like sodium acetate is used to maintain this optimal pH range.

-

Vigorous Stirring: Ensures homogenous mixing of the reactants, preventing localized high concentrations of the diazonium salt which could lead to side reactions.[10]

Step-by-Step Procedure:

-

Diazotization of Aniline:

-

In a 250 mL beaker, dissolve a specific molar amount of aniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring using a magnetic stirrer.

-

Prepare a solution of sodium nitrite in water, using a slight molar excess compared to the aniline.

-

Slowly add the sodium nitrite solution dropwise to the cold aniline solution, ensuring the temperature remains below 5 °C.

-

After the addition is complete, continue stirring for 15-20 minutes in the ice bath.

-

Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). A slight excess is desirable to ensure all the aniline has reacted.

-

-

Azo Coupling:

-

In a separate 500 mL beaker, dissolve an equimolar amount of N,N-dimethyl-1-naphthylamine in a solution of sodium acetate in water. This will create a buffered solution.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the N,N-dimethyl-1-naphthylamine solution with vigorous stirring. A brightly colored precipitate should form immediately.

-

Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water to remove any inorganic salts.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

-

Dry the purified crystals in a desiccator.

-

Characterize the final product using techniques like melting point determination, NMR, and UV-Vis spectroscopy to confirm its identity and purity.

-

Part 2: Doping Polymers and Fabricating Thin Films

The choice of the host polymer is crucial as it influences the mobility of the azobenzene molecules and the overall properties of the photoresponsive material. Amorphous polymers with a glass transition temperature (Tg) well above room temperature, such as poly(methyl methacrylate) (PMMA) or polyvinyl alcohol (PVA), are common choices. They provide a stable matrix while allowing for the photo-induced movement of the dopant molecules.

Protocol 2: Preparation of Doped Polymer Films via Spin Coating

Spin coating is a widely used technique for producing thin, uniform films of materials on flat substrates.[11][12] The thickness of the film is determined by the solution's viscosity (related to polymer and dye concentration), the solvent's evaporation rate, and the spin speed.[11][13]

Materials and Equipment:

-

4-(dimethylamino)-1-naphthylazobenzene (synthesized in Part 1)

-

Polymer (e.g., PMMA, Polystyrene)

-

Solvent (e.g., Toluene, Propylene Glycol Methyl Ether Acetate - PGMEA)[13]

-

Glass or silicon substrates

-

Spin coater

-

Syringes and filters (e.g., 0.22 µm pore size)

-

Hot plate or oven

Diagram: Spin Coating Workflow

Caption: Workflow for fabricating doped polymer thin films.

Step-by-Step Procedure:

-

Solution Preparation:

-

Prepare a stock solution of the polymer in a suitable solvent (e.g., 5-10% w/v PMMA in toluene). The concentration will influence the final film thickness.

-

Prepare a stock solution of the 4-(dimethylamino)-1-naphthylazobenzene in the same solvent.

-

Create the final doping solution by mixing the polymer and dye solutions to achieve the desired weight percentage of the dye relative to the polymer (e.g., 1-10 wt%). Stir until fully dissolved.

-

Filter the solution through a syringe filter to remove any particulate matter that could cause defects in the film.[13]

-

-

Substrate Preparation:

-

Thoroughly clean the substrates (e.g., glass slides or silicon wafers) to ensure good film adhesion. This typically involves sonication in a series of solvents like acetone, and isopropanol, followed by drying with a stream of nitrogen.

-

-

Spin Coating:

-

Place a clean substrate on the vacuum chuck of the spin coater.

-

Dispense a small amount of the doped polymer solution onto the center of the substrate.

-

Start the spin coater. A typical two-step process involves a low-speed spin (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed spin (e.g., 2000-4000 rpm for 30-60 seconds) to achieve the desired thickness.[12][13]

-

-

Baking:

-

After spinning, carefully remove the substrate and place it on a hotplate or in an oven at a temperature below the polymer's Tg (e.g., 60-90 °C for PMMA) for several hours to overnight.[13] This step is crucial for removing residual solvent from the film.

-

Part 3: Characterization of Photoresponsive Properties

Once the films are prepared, their photoresponsive behavior must be characterized. UV-Vis spectroscopy is the primary tool for this analysis.

Protocol 3: Spectroscopic Analysis of Photoisomerization

Principle: The trans and cis isomers of azobenzene have distinct absorption spectra. By monitoring the changes in the absorption spectrum upon irradiation with different wavelengths of light, we can quantify the isomerization process.

Equipment:

-

UV-Vis Spectrophotometer

-

Light source for irradiation (e.g., UV lamp, LED, or laser with appropriate wavelength)

Procedure:

-

Initial Spectrum: Place the doped polymer film in the spectrophotometer and record its initial absorption spectrum. The prominent peak in the visible region corresponds to the π-π* transition of the trans isomer.

-

Trans-to-Cis Isomerization:

-

Irradiate the film with a light source at a wavelength that is strongly absorbed by the trans isomer (e.g., blue or green light).

-

Periodically, stop the irradiation and record the UV-Vis spectrum.

-

Observe the decrease in the absorbance of the trans peak and the potential increase in absorbance in the region corresponding to the cis isomer.

-

-

Cis-to-Trans Isomerization:

-

Once the film has reached a photostationary state (no further spectral changes with irradiation), switch to a light source that is absorbed by the cis isomer (e.g., a different visible wavelength or UV light) or simply leave the sample in the dark to observe thermal relaxation.

-

Monitor the recovery of the trans isomer's absorption peak over time.

-

-

Data Analysis:

-

Plot the absorbance at the trans peak maximum as a function of irradiation time to study the kinetics of the isomerization.

-

The reversibility can be demonstrated by cycling between the two light sources multiple times and observing the corresponding changes in the spectrum.

-

Applications and Future Directions

The ability to reversibly alter the properties of a material with light opens up a vast landscape of potential applications.[1][14] Azobenzene-doped polymers are being explored for:

-

Optical Data Storage: The two states of the azobenzene molecule can represent the "0" and "1" of a binary data bit.

-

Photo-actuators and Artificial Muscles: Light-induced isomerization can cause expansion or contraction in the polymer film, enabling the creation of devices that move or change shape in response to light.[6]

-

Smart Adhesives: The surface properties of the film can be altered with light, allowing for switchable adhesion.[15]

-

Photonics and Holography: The changes in refractive index and birefringence that accompany isomerization can be used to create holographic gratings and other photonic devices.[16][17]

The field continues to evolve, with research focusing on the development of new azobenzene derivatives that can be switched with near-infrared light for biomedical applications, and the creation of complex, multi-component systems that exhibit sophisticated responses to light stimuli.[4][18]

References

-

Wang, G., Cheng, H., & Wang, X. (2002). Synthesis and Properties of a Photoresponsive Azobenzene-Containing Hyperbranched Polymer. Chemistry Letters. Available at: [Link]

-

Börger, L. (2018). Azobenzene-Containing Polymers for Photoswitching Applications: Design, Synthesis and Characterization. MPG.PuRe. Available at: [Link]

-

Orlikowska, H., et al. (2019). Photoresponsive Behavior of Heterocyclic Azo Polymers with Various Functional Groups. The Journal of Physical Chemistry C. Available at: [Link]

- Barrett, C. J., Mamiya, J. I., Yager, K. G., & Ikeda, T. (2009). AZOBENZENE POLYMERS FOR PHOTONIC APPLICATIONS.

-

Wang, J., et al. (1996). Photoresponsive Monolayers Containing In-Chain Azobenzene. Langmuir. Available at: [Link]

-

Yu, H., & Ikeda, T. (2011). Recent advances in photoresponsive liquid-crystalline polymers containing azobenzene chromophores. Journal of Materials Chemistry. Available at: [Link]

-

Li, C., et al. (2020). Reprocessable Photodeformable Azobenzene Polymers. Polymers. Available at: [Link]

-

Mina, A. F. M. S., et al. (2022). In Silico Investigation of the Photoisomerization Mechanism of Push-Push Azoderivatives. Molecules. Available at: [Link]

-

Wu, S., et al. (2019). Photoresponsive polymers with multi-azobenzene groups. Polymer Chemistry. Available at: [Link]

-

Wu, S., et al. (2019). Photoresponsive polymers with multi-azobenzene groups. RSC Publishing. Available at: [Link]

-

Schultz, T., et al. (2003). Mechanism and Dynamics of Azobenzene Photoisomerization. Journal of the American Chemical Society. Available at: [Link]

-

Kakichashvili, S. D. (2017). Azo-Dye Doped Polymers as an Universal Light Polarization Sensitive Photo Material. David Publishing. Available at: [Link]

-

Osella, S., et al. (2023). Dual photoisomerization mechanism of azobenzene embedded in a lipid membrane. Journal of Materials Chemistry B. Available at: [Link]

-

Washington State University. Making thin films by spin coating. The Nonlinear Optics Home Page. Available at: [Link]

-

Yu, H., & Ikeda, T. (2011). Recent advances in photoresponsive liquid-crystalline polymers containing azobenzene chromophores. Journal of Materials Chemistry C. Available at: [Link]

-

Ghosh, A., & Kar, P. (2014). Photoresponsive metal–organic materials: exploiting the azobenzene switch. Chemical Communications. Available at: [Link]

-

Lin, Z., et al. (2015). One-step fabrication of hierarchically ordered structures on photoresponsive azobenzene-containing polymers with phase masks. RSC Advances. Available at: [Link]

-

Chang, C.-W., et al. (2004). Photoisomerization Dynamics of Azobenzene in Solution with S1 Excitation: A Femtosecond Fluorescence Anisotropy Study. Journal of the American Chemical Society. Available at: [Link]

-

Bandara, H. M. D., & Burdette, S. C. (2012). Photoisomerization in Different Classes of Azobenzene. Chemical Society Reviews. Available at: [Link]

-

Hu, X., et al. (2018). Synthesis and Characterization of Photoresponsive Macromolecule for Biomedical Application. Frontiers in Chemistry. Available at: [Link]

-

Istrate, D., & Oprea, A.-M. (2023). Recent Progress in Photoresponsive Biomaterials. MDPI. Available at: [Link]

-

Zhang, Z., et al. (2021). Recent Development of Photodeformable Crystals: From Materials to Mechanisms. Frontiers in Chemistry. Available at: [Link]

-

Stony Brook University. Spin Casting Thin Polymer Films Protocol. Available at: [Link]

-

Pescetelli, S., et al. (2025). Spin Coating: Process, Applications, Challenges, and Characterization Techniques. Coatings. Available at: [Link]

-

Jaffé, H. H., & Yeh, S.-J. (1957). Preparation of some 4‐dimethylamino‐azobenzene derivatives with substituents in the 3‐ or in the 3‐ and the 5‐position. Journal of Organic Chemistry. Available at: [Link]

-

PrepChem.com. Synthesis of 4-dimethylaminobenzaldehyde. Available at: [Link]

-

Rooks, M. (2021). A Guide to the Spin-Coaters and Photo-Chemicals in FAB.nano. MIT. Available at: [Link]

-

MSN Laboratories Private Limited. (2025). Process for the preparation of 4-(4-((dimethylamino)methyl)-3-phenyl-1H-pyrazol-1-yl). Technical Disclosure Commons. Available at: [Link]

-

Scriven, E. F. V. (2001). Catalysis by 4-dialkylaminopyridines. ARKIVOC. Available at: [Link]

Sources

- 1. pure.mpg.de [pure.mpg.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. barrett-group.mcgill.ca [barrett-group.mcgill.ca]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. mysite.science.uottawa.ca [mysite.science.uottawa.ca]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. cetjournal.it [cetjournal.it]

- 12. ossila.com [ossila.com]

- 13. The Nonlinear Optics Home Page [nlosource.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. davidpublisher.com [davidpublisher.com]

- 17. Recent advances in photoresponsive liquid-crystalline polymers containing azobenzene chromophores - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 18. Photoresponsive polymers with multi-azobenzene groups - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: Advanced Spectrophotometric Determination of pH Using Bis-Azo Indicator Dyes

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Mechanistic Principles

In high-precision analytical environments—ranging from physiological buffer validation in drug development to oceanographic carbon tracking—traditional potentiometric pH electrodes often suffer from liquid junction potential errors and drift. Spectrophotometric pH determination mitigates these issues by leveraging the thermodynamic protonation equilibria of indicator dyes, offering a highly reproducible, calibration-free (once characterized), and non-invasive alternative.

Bis-azo dyes are a specialized class of synthetic colorants characterized by the presence of two azo linkages (–N=N–) bridging aromatic systems (such as biphenyl or naphthyl groups). As a Senior Application Scientist, I prioritize bis-azo dyes for specific pH ranges because their extended conjugated π -electron systems are highly sensitive to protonation states. When the molecule undergoes protonation or deprotonation—either at the azo nitrogens or at auxochromic groups like hydroxyls and amines—the electron density across the core shifts dramatically. This alters the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a pronounced bathochromic (red) or hypsochromic (blue) shift in the UV/Vis absorption spectrum[1].

Physicochemical Properties of Key Bis-Azo Dyes

Selecting the correct bis-azo dye is dictated by the target pH range. A dye is most accurate within ±1 pH unit of its pKa . Below is a synthesized comparison of three critical bis-azo indicators used in spectrophotometric assays.

| Indicator Dye | Chemical Core | Transition pH Range | Color Change (Acid → Base) | Approx. pKa | Primary Application |

| Congo Red | Benzidinediazo-bis-1-naphthylamine | 3.0 – 5.2 | Blue → Red | ~4.1 | Acidic organelle tracking, industrial effluents[2][3] |

| Nitrazine Yellow | Phenaphthazine disodium salt | 4.5 – 7.5 | Yellow → Blue | 6.70 | Physiological buffers, photoacoustic imaging[4][5] |

| Brilliant Yellow | Stilbene/Azo derivative | 6.4 – 9.4 | Yellow → Red-Orange | ~7.9 | Biological assays, environmental water testing[6][7] |

Workflow & Logical Relationships

To ensure absolute trustworthiness, the spectrophotometric workflow must be designed as a self-validating system . This is achieved by anchoring the measurement to an isosbestic point—a specific wavelength where the molar absorptivity of the acidic and basic forms of the dye are identical.

Fig 1: Spectrophotometric pH determination workflow utilizing bis-azo indicator dyes.

Self-Validating Experimental Protocols

The following protocols detail the exact methodology for utilizing Nitrazine Yellow (as a representative bis-azo dye) for physiological pH determination.

Protocol 1: Preparation of Bis-Azo Dye Stock Solutions

Causality Check: Bis-azo dyes like Congo Red have a high propensity to form ribbon-like micellar aggregates in aqueous solutions, particularly at low pH or high salinity[2]. To prevent optical scattering errors, stock solutions must be rigorously filtered.

-

Weigh exactly 10.0 mg of Nitrazine Yellow (disodium salt) using a microbalance.

-

Dissolve in 10.0 mL of HPLC-grade deionized water to create a ~1.6 mM stock solution.

-

Vortex for 2 minutes and sonicate for 5 minutes at room temperature to ensure complete dissolution.

-

Filter the stock solution through a 0.22 µm PTFE syringe filter into an amber glass vial to protect it from photodegradation.

Protocol 2: Spectrophotometric Calibration and pKa Determination

Causality Check: The pKa of a dye is sensitive to temperature and ionic strength[3]. Calibration must be performed in a buffer matrix identical to the final unknown samples.

-

Prepare a series of 10 matrix-matched buffers spanning pH 4.5 to 8.5 in 0.4 pH increments. Verify the exact pH of each buffer using a recently calibrated high-precision potentiometric pH electrode.

-

Pipette 2.0 mL of each buffer into standard 1.0 cm path-length quartz cuvettes.

-

Spike each cuvette with 10.0 µL of the Nitrazine Yellow stock solution. Mix thoroughly by inversion.

-

Record the UV-Vis absorption spectrum of each solution from 350 nm to 700 nm against a matched buffer blank.

-

Identify Key Wavelengths:

-

λacid (Maximum absorbance of the fully protonated form, typically ~430 nm for Nitrazine Yellow).

-

λbase (Maximum absorbance of the fully deprotonated form, typically ~580 nm).

-

λiso (The isosbestic point where all spectra intersect, typically ~490 nm).

-

-

Plot the absorbance at λbase versus the potentiometric pH. The inflection point of the resulting sigmoidal curve represents the operational pKa (expected ~6.70)[4].

Protocol 3: High-Precision Ratiometric pH Measurement of Unknowns

Causality Check: Single-wavelength measurements are highly susceptible to pipetting errors, dye degradation, or dilution effects. Ratiometric measurement natively cancels out total dye concentration and optical path length variables, creating a robust, self-validating assay.

-

Spike 2.0 mL of the unknown sample with 10.0 µL of the dye stock solution.

-

Measure the absorbance at λacid , λbase , and λiso .

-

System Validation Step: Check the absorbance at λiso . If Aiso deviates by more than 5% from the calibration average, flag the sample. This deviation indicates matrix interference, protein binding, or dye aggregation, meaning the Beer-Lambert law is compromised[4].

-

Calculate the pH using the rearranged Henderson-Hasselbalch equation for spectrophotometry:

pH=pKa+log(Amax−AA−Amin)Where A is the absorbance of the unknown at λbase , Amin is the absorbance of the fully acidic form at λbase , and Amax is the absorbance of the fully basic form at λbase .

By adhering to this dual-wavelength ratiometric approach anchored by an isosbestic control, drug development professionals can achieve pH measurement precisions of ±0.005 pH units, far exceeding the capabilities of standard benchtop electrodes.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Congo red - wikidoc [wikidoc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nitrazine â Grokipedia [grokipedia.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. Brilliant Yellow Dye content = 50 3051-11-4 [sigmaaldrich.com]

fabrication of photochromic thin films with 4,4'-Bis((4-(dimethylamino)-1-naphthyl)azo)azobenzene

Application Note & Protocol

Fabrication and Characterization of Photochromic Thin Films with 4,4'-Bis((4-(dimethylamino)-1-naphthyl)azo)azobenzene

Abstract